molecular formula C21H18N2O B258882 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile

3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile

Cat. No. B258882
M. Wt: 314.4 g/mol
InChI Key: PASZDWQMEDFBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile, also known as MMQO, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile is not fully understood. However, it has been suggested that 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, which leads to apoptosis. 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis. In addition, 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress-induced apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile a promising candidate for cancer therapy. However, one of the limitations of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile. One possible direction is to investigate the potential use of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile in combination with other anti-cancer agents, to enhance its anti-cancer activity. Another direction is to investigate the potential use of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile as a neuroprotective agent, as it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile and to optimize its pharmacological properties for in vivo use.
Conclusion:
In conclusion, 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile is a promising chemical compound that has gained significant attention in scientific research. It has shown significant anti-cancer activity and potential neuroprotective effects. 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the potential applications of 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile in various fields, including medicinal chemistry and pharmacology.

Synthesis Methods

3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile can be synthesized through a multi-step process that involves the condensation of 4-methylquinoline-2-carbaldehyde with 4-methylphenylacetonitrile, followed by the reaction with ethyl cyanoacetate and subsequent hydrolysis of the resulting intermediate. The final product is obtained through the reaction of the intermediate with acetic anhydride and triethylamine.

Scientific Research Applications

3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro.

properties

Product Name

3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile

InChI

InChI=1S/C21H18N2O/c1-14-7-9-16(10-8-14)21(24)17(13-22)12-18-11-15(2)19-5-3-4-6-20(19)23-18/h3-11,17H,12H2,1-2H3

InChI Key

PASZDWQMEDFBKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(CC2=NC3=CC=CC=C3C(=C2)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC2=NC3=CC=CC=C3C(=C2)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.